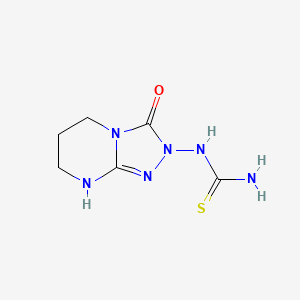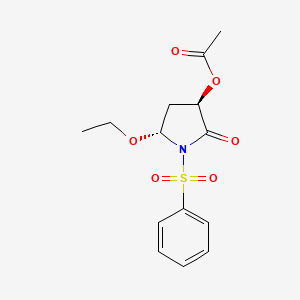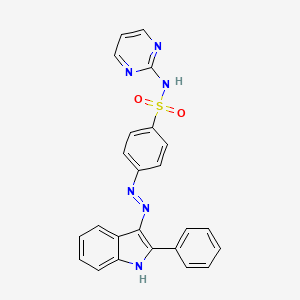
4-Methoxymethamphetamine, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxymethamphetamine, (S)-, typically involves the following steps:
Starting Material: The synthesis begins with the precursor anethole, which is the flavor compound found in anise and fennel.
Oxidation: Anethole is oxidized to form para-methoxyphenylacetone.
Reductive Amination: The para-methoxyphenylacetone undergoes reductive amination with methylamine to produce 4-Methoxymethamphetamine.
Industrial Production Methods
Industrial production methods for 4-Methoxymethamphetamine, (S)-, are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxymethamphetamine, (S)-, undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-hydroxy-3-methoxymethamphetamine.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Substitution reactions can occur at the methoxy group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
Oxidation: 4-Hydroxy-3-methoxymethamphetamine.
Reduction: Para-methoxyphenylacetone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methoxymethamphetamine, (S)-, has several scientific research applications:
Neuropharmacology: It is studied for its effects on serotonin release and its potential use in treating psychiatric disorders.
Forensic Science: It is used as a reference standard in forensic toxicology for the detection of amphetamine derivatives.
Medicinal Chemistry: Research is conducted to explore its potential therapeutic uses and to develop analogs with improved efficacy and safety profiles.
Mécanisme D'action
4-Methoxymethamphetamine, (S)-, acts as a potent and selective serotonin-releasing agent. It binds to serotonin transporters and induces the release of serotonin into the synaptic cleft. This leads to increased serotonin levels in the brain, which can affect mood, perception, and cognition . The compound also interacts with alpha-adrenergic receptors, contributing to its pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Methylenedioxyamphetamine (MDA): Similar in structure but has different pharmacological effects.
3,4-Methylenedioxymethamphetamine (MDMA):
4-Methylamphetamine (4-MA): Another amphetamine derivative with stimulant properties.
Uniqueness
4-Methoxymethamphetamine, (S)-, is unique due to its selective serotonin-releasing properties, which distinguish it from other amphetamine derivatives that primarily act as stimulants. Its ability to selectively release serotonin makes it a valuable compound for studying the serotonergic system and its role in various physiological and pathological processes .
Propriétés
Numéro CAS |
113429-54-2 |
|---|---|
Formule moléculaire |
C11H17NO |
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
(2S)-1-(4-methoxyphenyl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C11H17NO/c1-9(12-2)8-10-4-6-11(13-3)7-5-10/h4-7,9,12H,8H2,1-3H3/t9-/m0/s1 |
Clé InChI |
UGFMBZYKVQSQFX-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](CC1=CC=C(C=C1)OC)NC |
SMILES canonique |
CC(CC1=CC=C(C=C1)OC)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-Dichloro-2-(5,7-dichloro-4-methyl-3-oxobenzo[B]thien-2(3H)-ylidene)-1,2-dihydro-3H-indol-3-one](/img/structure/B12767993.png)








![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate](/img/structure/B12768047.png)



